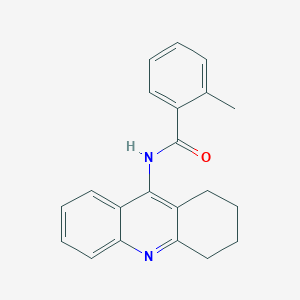

![molecular formula C18H20N6O2 B5551060 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to this compound often involves the formation of 1,2,4-oxadiazole and 1,2,3-triazole rings, as seen in compounds containing piperidine or pyrrolidine rings. These processes typically exhibit strong antimicrobial activity, indicating a significant biological relevance (Krolenko et al., 2016). Additionally, the synthesis of similar structures has been achieved in a single step from amidoxime using Carbonyl diimidazole (CDI) and K(2)CO(3), leading to novel compounds with antifungal properties (Sangshetti & Shinde, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine often includes a piperidine ring and is characterized by single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations shed light on the reactive sites for electrophilic and nucleophilic nature of the molecules, with structures typically crystallizing in the monoclinic crystal system (Kumara et al., 2017).

Chemical Reactions and Properties

Derivatives of 1,2,4-oxadiazole and 1,2,4-triazole compounds exhibit various chemical reactions, including cyclization, alkylation, and reaction with hydrazine hydrate, leading to different derivative compounds. These reactions often result in substances with significant tuberculostatic, antifungal, or antibacterial activities, indicating a broad spectrum of chemical reactivity and biological potential (Foks et al., 2004).

Physical Properties Analysis

The physical properties of such compounds are typically characterized through spectroscopic techniques such as LCMS, NMR, and IR, along with CHN elemental analysis. These methods help in confirming the structure and purity of synthesized compounds. The crystallization in specific crystal systems and the formation of intermolecular hydrogen bonds contribute significantly to their physical properties (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds are often evaluated through their biological activity, such as antimicrobial, antifungal, and tuberculostatic activities. The synthesis process and the resultant molecular structure play a critical role in determining these properties, with various derivatives showing potent activities against a range of microbial strains (Khalid et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole and 1,2,4-triazole moieties, including those with piperidine or pyrrolidine rings, have been synthesized and found to exhibit strong antimicrobial activity. These studies involve structural modifications to enhance their antimicrobial efficacy, showcasing the relevance of such derivatives in developing new antimicrobial agents (Krolenko et al., 2016; Krolenko et al., 2016).

Tuberculostatic Activity

Derivatives of 1,3,4-oxadiazole and 1,2,4-triazole have been evaluated for their tuberculostatic activity, suggesting their potential as therapeutic agents against tuberculosis. Such research indicates the importance of these chemical structures in addressing global health challenges related to infectious diseases ([Foks et al., 2004](https://consensus.app/papers/synthesis-activity-foks/5b1e11c2de865508be79b17c6da63c99/?utm_source=chatgpt)).

Antifungal Agents

Novel series of compounds featuring the 1,2,4-oxadiazole moiety alongside 1,2,3-triazole and piperidine rings have been synthesized and evaluated for their antifungal activities. Some derivatives have shown potent antifungal properties, comparable to existing antifungal medications, highlighting their potential in antifungal therapy (Sangshetti et al., 2011).

Biological Evaluation for Antimicrobial Properties

A series of triazole and oxadiazole derivatives have been synthesized and assessed for their antimicrobial activities. This work involves exploring the structure-activity relationship to optimize antimicrobial efficacy against various bacterial and fungal strains, reflecting the ongoing search for more effective antimicrobial agents (Jadhav et al., 2017).

Enzyme Inhibition and Molecular Docking Studies

Some newly synthesized 1,3,4-oxadiazole derivatives have been tested for their enzyme inhibition capabilities and subjected to molecular docking studies. These studies aim to understand the binding affinity and orientation of compounds in the active sites of target enzymes, providing insights into their potential therapeutic applications (Khalid et al., 2016).

Propiedades

IUPAC Name |

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(1,2,4-triazol-4-yl)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c25-17(23-10-8-15(9-11-23)24-12-19-20-13-24)7-6-16-21-18(22-26-16)14-4-2-1-3-5-14/h1-5,12-13,15H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKJAYJPVLXUJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NN=C2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)

![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)